molecular formula C11H12ClN3 B11883459 4-chloro-N-[(1-methylimidazol-2-yl)methyl]aniline

4-chloro-N-[(1-methylimidazol-2-yl)methyl]aniline

Katalognummer: B11883459
Molekulargewicht: 221.68 g/mol
InChI-Schlüssel: AFPVSRGLJHYFAF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-chloro-N-[(1-methylimidazol-2-yl)methyl]aniline: is a chemical compound that features a chloro-substituted aniline linked to a methylimidazole moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-[(1-methylimidazol-2-yl)methyl]aniline typically involves the reaction of 4-chloroaniline with a suitable methylimidazole derivative. One common method includes the use of a coupling reaction facilitated by a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide or tetrahydrofuran under controlled temperature conditions to ensure the desired product formation.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions:

    Substitution Reactions: The chloro group in the aniline ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the imidazole ring.

    Coupling Reactions: The imidazole moiety can engage in coupling reactions with other aromatic or heterocyclic compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

    Substitution Products: Various substituted anilines and imidazoles.

    Oxidation Products: Oxidized forms of the imidazole ring.

    Reduction Products: Reduced forms of the imidazole ring.

Wissenschaftliche Forschungsanwendungen

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology and Medicine: In medicinal chemistry, 4-chloro-N-[(1-methylimidazol-2-yl)methyl]aniline is investigated for its potential as a pharmacophore in drug design. It may exhibit biological activities such as antimicrobial or anticancer properties.

Industry: The compound is utilized in the development of advanced materials, including polymers and coatings, due to its chemical stability and reactivity.

Wirkmechanismus

The mechanism by which 4-chloro-N-[(1-methylimidazol-2-yl)methyl]aniline exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. The chloro group can also participate in interactions with biological macromolecules, affecting their function.

Vergleich Mit ähnlichen Verbindungen

  • 4-chloro-N-(1-methylcyclohexyl)aniline
  • N-(4-chlorophenyl)-N’-methylimidazole
  • 4-chloro-N-(2-methylimidazol-1-yl)aniline

Uniqueness: 4-chloro-N-[(1-methylimidazol-2-yl)methyl]aniline is unique due to the specific positioning of the chloro and imidazole groups, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C11H12ClN3

Molekulargewicht

221.68 g/mol

IUPAC-Name

4-chloro-N-[(1-methylimidazol-2-yl)methyl]aniline

InChI

InChI=1S/C11H12ClN3/c1-15-7-6-13-11(15)8-14-10-4-2-9(12)3-5-10/h2-7,14H,8H2,1H3

InChI-Schlüssel

AFPVSRGLJHYFAF-UHFFFAOYSA-N

Kanonische SMILES

CN1C=CN=C1CNC2=CC=C(C=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.